
Repotrectinib Drug Interaction Management

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Repotrectinib

CAS No.: 1802220-02-5

Cat. No.: S541804

Get Quote

Repotrectinib is involved in numerous clinically significant drug interactions. The table below categorizes

the major types and provides management recommendations [1] [2].

| Interaction Type | Mechanism | Clinical Effect | Management Recommendation | | :--- | :--- | :--- | :--- | |

Strong CYP3A4 Inhibitors (e.g., Itraconazole, Clarithromycin) | Inhibition of repotrectinib metabolism

[1]. | Increased repotrectinib exposure (AUC increased 5.9-fold with itraconazole) [1]. | Avoid

concomitant use. If short-term use is unavoidable, monitor closely for adverse reactions [1]. | | Strong

CYP3A4 Inducers (e.g., Rifampin, Carbamazepine) | Induction of repotrectinib metabolism [1]. |

Decreased repotrectinib exposure, reducing efficacy [1]. Avoid concomitant use. The interaction is

expected to be significant based on the metabolic pathway [2]. | | Grapefruit / Seville Oranges | Inhibition

of intestinal CYP3A4 [3] [1]. | Increased repotrectinib exposure and risk of adverse reactions [1]. | Avoid

consumption during treatment [3] [1]. |

Experimental Protocols for Interaction Assessment

Protocol 1: Clinical Drug Interaction Study with Itraconazole

This protocol assesses the impact of a strong CYP3A4 inhibitor on repotrectinib pharmacokinetics (PK) [4]

[1].

Objective: To evaluate the effect of multiple-dose itraconazole on the single-dose PK of

repotrectinib.
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Design: Open-label, fixed-sequence, two-period study in healthy subjects.

Subjects: Healthy adult volunteers (n=16-20).
Treatment:

Period 1: Single oral dose of repotrectinib 40 mg on Day 1.
Washout Period.
Period 2: Oral itraconazole 200 mg once daily from Days 1 to 11, with a single oral dose of
repotrectinib 40 mg co-administered on Day 5.

PK Sample Collection: Serial blood samples over 14 days post-repotrectinib dosing in each period.
Endpoints:

Primary: Geometric mean ratio (GMR) of repotrectinib AUC~0-inf~ and C~max~ (Period 2 /
Period 1).

Protocol 2: In Vitro Assessment of Repotrectinib as a CYP
Enzyme Inhibitor

This protocol determines repotrectinib's potential to cause perpetrator interactions [4].

Objective: To investigate the inhibitory effect of repotrectinib on major CYP enzymes (CYP3A4,
2C9, 2C19, 2D6, 1A2) in human liver microsomes.

Materials: Human liver microsomes, NADPH, repotrectinib, selective probe substrates, LC-MS/MS.
Procedure:

Incubation: Mix microsomes with repotrectinib (over a range of concentrations) and a probe
substrate.

Reaction: Initiate reaction with NADPH.
Termination & Analysis: Stop reaction at timed intervals and quantify metabolite formation

using LC-MS/MS.
Data Analysis: Calculate IC~50~ values. An IC~50~ <1 µM suggests a high potential for clinical

interaction.

Clinical Dosing and Toxicity Management

The standard dosing regimen for repotrectinib includes a 14-day lead-in period to mitigate neurological

toxicity [5].

Cycle 1 (Days 1-14): 160 mg orally once daily.

Cycle 1 (Day 15+) and Subsequent Cycles: If tolerated, escalate to 160 mg orally twice daily.
Continue until disease progression or unacceptable toxicity [5].
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The table below outlines dose modification guidelines for managing adverse reactions (AR) based on clinical

trial protocols [5].

Adverse Reaction Grade Action
Dose Modification
upon Resumption

Any AR Intolerable
Grade 2

Withhold until ≤
Grade 1/baseline.

Consider resuming at
next lower dose level

[5].

Any AR Grade 3 Withhold until ≤

Grade 1/baseline.

Resume at next lower

dose level [5].

Any AR Grade 4 Permanently

discontinue [5].

-

Interstitial Lung Disease
(ILD)/Pneumonitis

Any grade Permanently

discontinue [5].

-

Hepatotoxicity (ALT/AST >3x
ULN with bilirubin >1.5x ULN)

- Permanently

discontinue [5].

-

Creatine Kinase (CK) Elevation >5x ULN Withhold until

recovery to <2.5x
ULN.

Resume at same dose

[5].

CNS Effects (e.g., cognitive
impairment, ataxia)

Intolerable
Grade 2 or

Grade 3

Withhold until ≤
Grade 1/baseline.

Resume at next lower
dose level [5].

Recommended Dose Levels Starting Dose First Reduction Second Reduction

Once Daily 160 mg 120 mg 80 mg

Twice Daily 160 mg 120 mg 80 mg
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The following diagrams, generated using Graphviz DOT language, illustrate the primary metabolic pathway

of repotrectinib and a workflow for clinical interaction management.
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Drug Interaction Management Workflow

Start

Assess Concomitant Medication

Is it a strong/moderate
CYP3A4 inhibitor?

Is it a strong CYP3A4 inducer?

 No

AVOID if possible.
If not, monitor for
toxicity & consider

dose hold.

 Yes

AVOID combination.
Risk of reduced efficacy.

 Yes

Proceed with standard
monitoring.

 No

End
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Conclusion

Repotrectinib is a valuable therapeutic option for patients with advanced ROS1-positive NSCLC and NTRK

fusion-positive solid tumors. Its complex interaction profile necessitates rigorous pre-treatment screening

and continuous monitoring. Adherence to evidence-based management protocols, including dose

modification schedules and avoidance of concomitant interacting agents, is essential to maximize therapeutic

efficacy while minimizing the risk of severe adverse events.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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